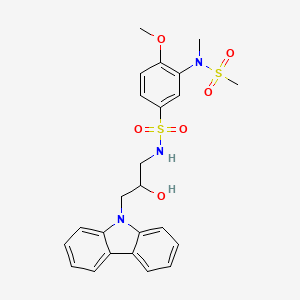

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methoxy-3-(N-methylmethylsulfonamido)benzenesulfonamide

Description

Its structure combines a carbazole core (a heteroaromatic system with electron-rich properties) with a hydroxypropyl linker and a substituted benzenesulfonamide group. The 4-methoxy and 3-(N-methylmethylsulfonamido) substituents on the benzene ring distinguish it from related compounds, influencing its solubility, target affinity, and metabolic stability .

Properties

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O6S2/c1-26(34(3,29)30)23-14-18(12-13-24(23)33-2)35(31,32)25-15-17(28)16-27-21-10-6-4-8-19(21)20-9-5-7-11-22(20)27/h4-14,17,25,28H,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLDQYGHZXACRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC(=C1)S(=O)(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methoxy-3-(N-methylmethylsulfonamido)benzenesulfonamide, often referred to as a carbazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, synthesizing current research findings, case studies, and relevant data tables.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O4S |

| Molecular Weight | 424.5 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 579.7 ± 60.0 °C at 760 mmHg |

| Flash Point | 304.4 ± 32.9 °C |

| LogP | 5.99 |

Structural Features

The compound features a carbazole moiety, which is known for its ability to interact with various biological targets through π-π stacking and hydrogen bonding. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, mimicking natural substrates.

Antimicrobial Activity

A study highlighted the antimicrobial properties of various N-substituted carbazoles, including derivatives similar to the compound . These compounds exhibited significant antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The zones of inhibition ranged from 12.6 to 24.0 mm at a concentration of 100 µg/mL .

Antitumor Activity

Research indicates that carbazole derivatives can inhibit cell proliferation in cancer cell lines. For instance, specific N-substituted carbazoles have shown promising results in inhibiting cancer cell growth by targeting pathways involved in cell cycle regulation .

Neuroprotective Effects

Carbazole derivatives have also been studied for their neuroprotective effects. One study demonstrated that certain derivatives could protect neuronal cells from glutamate-induced injury at concentrations as low as 3 µM. This effect is attributed to their antioxidative properties .

Enzyme Inhibition

The sulfonamide group in the compound has been linked to enzyme inhibition mechanisms, particularly in the context of carbonic anhydrase and other metabolic enzymes. This inhibition is crucial for understanding the therapeutic potential of these compounds in treating metabolic disorders .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various N-substituted carbazoles, compounds displayed effective antimicrobial action with varying degrees of potency against both bacterial and fungal strains. The compound's structural features were correlated with its biological activity, emphasizing the importance of substituents on the carbazole ring.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective capabilities of carbazole derivatives against oxidative stress in neuronal cells. The findings indicated that modifications at the N-position significantly influenced neuroprotective activity, highlighting the role of substituents in enhancing therapeutic efficacy.

Comparison with Similar Compounds

Cryptochrome (CRY) Stabilizers

KL001 (N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide) :

- Structure : Shares the carbazole-hydroxypropyl backbone but uses a methanesulfonamide group and a furan-methyl substituent.

- Activity : Stabilizes cryptochrome proteins (CRY1/2), prolonging circadian rhythms by inhibiting CRY degradation .

- Comparison : The target compound replaces KL001’s methanesulfonamide with a benzenesulfonamide bearing 4-methoxy and 3-(N-methylmethylsulfonamido) groups. This substitution may enhance binding to CRY due to increased aromatic interactions or steric effects .

- KL021 (N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)cyclopropanesulfonamide): Structure: Features a cyclopropanesulfonamide group instead of methanesulfonamide. Activity: Similar CRY stabilization but with improved pharmacokinetic properties attributed to the cyclopropane ring’s metabolic stability .

BACE1 Inhibitors

- Arylsulfonamide Derivatives (e.g., Compounds 1–24 in ) :

- Structure : General scaffold includes N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides with varying aryl substitutions.

- Activity : Inhibit β-secretase (BACE1), a target for Alzheimer’s disease. Substitutions on the aryl group (e.g., halogens, methoxy) modulate potency .

- Comparison : The target compound’s 4-methoxy-3-(N-methylmethylsulfonamido) substitution may enhance BACE1 inhibition by introducing hydrogen-bonding interactions or improving membrane permeability .

Anticancer Agents

- N′‑(2‑(9H‑carbazol‑9‑yl) acetyl)‑4-methoxybenzenesulfonohydrazide (Compound 4 in ): Structure: Carbazole linked to a sulfonohydrazide group with a 4-methoxybenzene ring. Activity: Demonstrated cytotoxicity in cancer cell lines via topoisomerase inhibition or apoptosis induction . Comparison: The target compound’s hydroxypropyl linker and N-methylmethylsulfonamido group may reduce off-target effects compared to the acetyl-sulfonohydrazide moiety in Compound 4 .

Substituent Effects on Activity and Physicochemical Properties

- Methoxy Groups : The 4-methoxy substituent in the target compound and Compound 4 enhances solubility and may participate in hydrophobic interactions with target proteins .

- Carbazole Core Modifications : Hydrogenation or addition of tetracyclic systems (e.g., mahanine derivatives) shifts activity to pathways like AMPK-mediated glucose uptake, unlike the target compound’s focus on CRY/BACE1 .

Mechanistic Insights

- CRY Stabilizers : KL001 and the target compound likely bind CRY’s FAD-binding pocket, but the latter’s bulkier benzenesulfonamide may alter binding kinetics or residence time .

- BACE1 Inhibition: The 3-(N-methylmethylsulfonamido) group in the target compound could interact with catalytic aspartate residues in BACE1, similar to known sulfonamide inhibitors .

- Anticancer Activity : Sulfonamide derivatives with electron-withdrawing groups (e.g., methoxy) exhibit enhanced DNA intercalation or topoisomerase inhibition, a trait shared with the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.